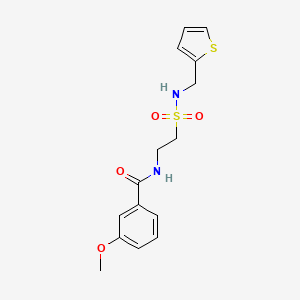

3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is an organic compound that features a benzamide core with a methoxy group at the 3-position, a sulfamoyl group attached to an ethyl chain, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The starting material, 3-methoxybenzoic acid, is converted to 3-methoxybenzoyl chloride using thionyl chloride. This intermediate is then reacted with ethylenediamine to form 3-methoxy-N-(2-aminoethyl)benzamide.

-

Introduction of the Sulfamoyl Group: : The amino group of 3-methoxy-N-(2-aminoethyl)benzamide is then reacted with thiophen-2-ylmethylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines from nitro groups.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-methoxy-N-(2-(N-(phenylmethyl)sulfamoyl)ethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.

3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide imparts unique electronic properties and potential for specific biological interactions that are not observed with phenyl or pyridine analogs. This makes it a valuable compound for exploring new pharmacological activities and synthetic applications.

Biological Activity

3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide, identified by its CAS number 899967-27-2, is a compound that combines a benzamide structure with a methoxy group and a thiophene moiety linked via a sulfamoyl group. This unique structure suggests potential biological activities, particularly in pharmacological contexts. The compound's molecular formula is C15H18N2O4S2, with a molecular weight of 354.44 g/mol.

While specific mechanisms for this compound are not extensively documented, its structural components suggest it may interact with biological targets similar to other benzamide derivatives. Benzamides often act on various receptors and enzymes, potentially influencing pathways involved in inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzamide derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . These findings suggest that the compound may also have potential as an antimicrobial agent.

Antitubercular Activity

Recent studies have highlighted the importance of sulfamoyl-containing compounds in developing antitubercular agents. Compounds with similar structures have demonstrated moderate to good activity against Mycobacterium tuberculosis, making them candidates for further investigation in tuberculosis treatment . The biological evaluation of related compounds suggests that they could inhibit the growth of this pathogen effectively.

Case Study 1: Synthesis and Evaluation

A study synthesized various benzamide derivatives, including those structurally related to our compound, and evaluated their biological activities. The results indicated that certain modifications to the benzamide structure enhanced antimicrobial efficacy against resistant strains of bacteria. The study utilized high-throughput screening methods to identify lead compounds .

Case Study 2: Structural Activity Relationship (SAR)

Another research effort focused on the SAR of thiophene-containing benzamides. The study analyzed how different substituents affected biological activity. It was found that the presence of electron-donating groups like methoxy significantly improved the compounds' interaction with target enzymes involved in bacterial cell wall synthesis .

Data Summary

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| Compound A | Antimicrobial | 3.12 - 12.5 | Staphylococcus aureus |

| Compound B | Antitubercular | Moderate | Mycobacterium tuberculosis |

| Compound C | Antimicrobial | <10 | Various Gram-positive bacteria |

Properties

IUPAC Name |

3-methoxy-N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2-6,8,10,17H,7,9,11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANYMOPJBYENNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.